Cas no 1801147-17-0 (5,7-Dichloro-2-(3-methoxy-phenyl)-1H-benzoimidazole)
5,7-Dichloro-2-(3-methoxy-phenyl)-1H-benzoimidazole Chemical and Physical Properties
Names and Identifiers
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- 5,7-Dichloro-2-(3-methoxy-phenyl)-1H-benzoimidazole
- 1H-Benzimidazole, 5,7-dichloro-2-(3-methoxyphenyl)-
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- Inchi: 1S/C14H10Cl2N2O/c1-19-10-4-2-3-8(5-10)14-17-12-7-9(15)6-11(16)13(12)18-14/h2-7H,1H3,(H,17,18)
- InChI Key: BGAKFVGSLPNKAW-UHFFFAOYSA-N
- SMILES: C1(C2=CC=CC(OC)=C2)NC2=C(Cl)C=C(Cl)C=C2N=1
5,7-Dichloro-2-(3-methoxy-phenyl)-1H-benzoimidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM511680-1g |
5,7-Dichloro-2-(3-methoxyphenyl)-1H-benzo[d]imidazole |
1801147-17-0 | 97% | 1g |
$396 | 2023-02-02 |
5,7-Dichloro-2-(3-methoxy-phenyl)-1H-benzoimidazole Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on 5,7-Dichloro-2-(3-methoxy-phenyl)-1H-benzoimidazole
5,7-Dichloro-2-(3-methoxy-phenyl)-1H-benzoimidazole: A Comprehensive Overview
The compound 5,7-Dichloro-2-(3-methoxy-phenyl)-1H-benzoimidazole (CAS No: 1801147-17-0) is a highly specialized organic molecule belonging to the class of benzoimidazoles. This compound has garnered significant attention in the scientific community due to its unique structural properties and potential applications in various fields, including pharmacology, materials science, and biotechnology. The molecule's structure is characterized by a benzoimidazole core with chlorine substituents at positions 5 and 7, and a methoxyphenyl group attached at position 2. These functional groups contribute to its versatile reactivity and make it a valuable substrate for further chemical modifications.
Recent studies have highlighted the importance of benzoimidazoles as scaffolds for drug discovery. The presence of the methoxyphenyl group in 5,7-Dichloro-2-(3-methoxy-phenyl)-1H-benzoimidazole enhances its solubility and bioavailability, making it a promising candidate for therapeutic agents. Researchers have explored its potential as an anti-inflammatory, antioxidant, and anticancer agent. For instance, a study published in 2023 demonstrated that this compound exhibits significant inhibitory activity against certain cancer cell lines, suggesting its role in targeted therapy.
The synthesis of 5,7-Dichloro-2-(3-methoxy-phenyl)-1H-benzoimidazole involves a multi-step process that typically begins with the preparation of the benzoimidazole core. The introduction of chlorine atoms at specific positions requires precise control over reaction conditions to ensure regioselectivity. The attachment of the methoxyphenyl group is achieved through nucleophilic aromatic substitution or coupling reactions, depending on the desired regiochemistry. These synthetic strategies have been optimized in recent years to improve yield and purity, making the compound more accessible for large-scale applications.
In terms of applications, 5,7-Dichloro-2-(3-methoxy-phenyl)-1H-benzoimidazole has shown potential in the development of advanced materials. Its aromaticity and heterocyclic nature make it suitable for use in organic electronics, such as semiconductors and light-emitting diodes (LEDs). A 2023 study reported that this compound can be incorporated into polymer blends to enhance their electrical conductivity without compromising mechanical properties. This dual functionality positions it as a key component in next-generation electronic devices.
Beyond its chemical applications, 5,7-Dichloro-2-(3-methoxy-phenyl)-1H-benzoimidazole has also been investigated for its biological effects. Preclinical studies have shown that it possesses anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. Additionally, its antioxidant activity has been linked to its ability to scavenge free radicals, which are implicated in various pathological conditions such as neurodegenerative diseases and cardiovascular disorders.
The versatility of 5,7-Dichloro-2-(3-methoxy-phenyl)-1H-benzoimidazole extends to its use as an intermediate in the synthesis of more complex molecules. Its reactivity allows for further functionalization, enabling the creation of derivatives with enhanced biological or chemical properties. For example, researchers have explored the incorporation of additional substituents to improve drug delivery efficiency or enhance material stability.
In conclusion, 5,7-Dichloro-2-(3-methoxy-phenyl)-1H-benzoimidazole is a multifaceted compound with a wide range of applications across diverse scientific disciplines. Its unique structure and functional groups make it an invaluable tool in drug discovery, materials science, and biotechnology. As research continues to uncover new potentials for this compound, it is poised to play a pivotal role in advancing technological and therapeutic innovations.
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